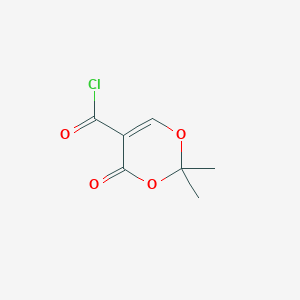
2,2-Dimethyl-4-oxo-1,3-dioxine-5-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-4-oxo-1,3-dioxine-5-carbonyl chloride is a chemical compound that is widely used in scientific research. It is a versatile reagent that can be used for the synthesis of various organic compounds.
Mechanism Of Action
The mechanism of action of 2,2-Dimethyl-4-oxo-1,3-dioxine-5-carbonyl chloride is not well understood. However, it is believed to react with nucleophiles such as alcohols, amines, and thiols to form the corresponding esters, amides, and thioesters. The reaction is generally carried out in the presence of a base such as pyridine or triethylamine.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of 2,2-Dimethyl-4-oxo-1,3-dioxine-5-carbonyl chloride. However, it has been reported to be a skin irritant and can cause eye irritation. It is also toxic if ingested or inhaled. Therefore, it should be handled with care and appropriate safety precautions should be taken.
Advantages And Limitations For Lab Experiments
2,2-Dimethyl-4-oxo-1,3-dioxine-5-carbonyl chloride is a versatile reagent that can be used for the synthesis of various organic compounds. It is easy to handle and has a long shelf life. However, it is not very reactive towards some nucleophiles such as aldehydes and ketones. In addition, it is relatively expensive compared to other reagents that can be used for similar reactions.
Future Directions
There are several future directions for the use of 2,2-Dimethyl-4-oxo-1,3-dioxine-5-carbonyl chloride in scientific research. One direction is the development of new synthetic methods that use this reagent as a key intermediate. Another direction is the use of this reagent in the synthesis of new drugs and pharmaceuticals. In addition, the use of this reagent in the production of agrochemicals and specialty chemicals can also be explored. Finally, further research is needed to understand the mechanism of action and the biochemical and physiological effects of this reagent.
Conclusion:
In conclusion, 2,2-Dimethyl-4-oxo-1,3-dioxine-5-carbonyl chloride is a versatile reagent that is widely used in scientific research. It is a useful tool for the synthesis of various organic compounds and has potential applications in the production of drugs, agrochemicals, and specialty chemicals. However, appropriate safety precautions should be taken when handling this reagent, and further research is needed to fully understand its mechanism of action and its biochemical and physiological effects.
Synthesis Methods
2,2-Dimethyl-4-oxo-1,3-dioxine-5-carbonyl chloride can be synthesized by the reaction of 4-hydroxy-2,2-dimethyl-1,3-dioxolane with thionyl chloride. The reaction is carried out in the presence of a catalyst such as pyridine. The product obtained is a colorless liquid that is soluble in organic solvents.
Scientific Research Applications
2,2-Dimethyl-4-oxo-1,3-dioxine-5-carbonyl chloride is a useful reagent in organic synthesis. It can be used for the synthesis of various organic compounds such as lactones, esters, and amides. It is also used in the synthesis of drugs and pharmaceuticals. In addition, it is used in the production of agrochemicals and specialty chemicals.
properties
CAS RN |
123826-40-4 |
|---|---|
Product Name |
2,2-Dimethyl-4-oxo-1,3-dioxine-5-carbonyl chloride |
Molecular Formula |
C7H7ClO4 |
Molecular Weight |
190.58 g/mol |
IUPAC Name |
2,2-dimethyl-4-oxo-1,3-dioxine-5-carbonyl chloride |
InChI |
InChI=1S/C7H7ClO4/c1-7(2)11-3-4(5(8)9)6(10)12-7/h3H,1-2H3 |
InChI Key |
NGZHSLRXIGDRTN-UHFFFAOYSA-N |
SMILES |
CC1(OC=C(C(=O)O1)C(=O)Cl)C |
Canonical SMILES |
CC1(OC=C(C(=O)O1)C(=O)Cl)C |
synonyms |
4H-1,3-Dioxin-5-carbonylchloride,2,2-dimethyl-4-oxo-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2,6-bis(bromomethyl)-3-methyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione](/img/structure/B48727.png)





